B1192853 IRX4310

IRX4310

Número de catálogo: B1192853
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

IRX4310 (also known as AGN194310 or VTP194310) is a synthetic pan-retinoic acid receptor (RAR) antagonist that inhibits all three RAR subtypes (α, β, γ) with high binding affinity. Its biochemical profile distinguishes it from natural RAR agonists like all-trans retinoic acid (ATRA) and other synthetic ligands. Preclinical studies highlight its role in modulating osteogenic and adipogenic differentiation pathways, particularly through suppression of RARγ-mediated signaling and downstream effects on the Wnt/β-catenin pathway .

Propiedades

Nombre IUPAC

NONE

Apariencia

Solid powder

Pureza

>98%

Vida útil

>5 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

IRX4310;  IRX 4310;  IRX-4310

Origen del producto

United States

Comparación Con Compuestos Similares

Key Properties of IRX4310:

Property Value/Description Source
Molecular Target RARα, RARβ, RARγ (pan-antagonist)
Binding Affinity (Kd) RARα: 3 nM; RARβ: 2 nM; RARγ: 5 nM
Selectivity No activity on RXR subtypes
In Vivo Effects Impaired radial bone growth in mice
Toxicity Profile Not publicly disclosed (unlike analogues)

Comparative Analysis with Similar Compounds

IRX4310 belongs to a class of RAR antagonists developed to address metabolic and oncologic disorders. Below is a detailed comparison with structurally or functionally related compounds:

Biochemical and Pharmacological Profiles

Compound Target Selectivity Binding Affinity (Kd) Key Advantages Key Limitations
IRX4310 Pan-RAR (α/β/γ) 3 nM (α), 2 nM (β), 5 nM (γ) High potency; no reported RXR cross-reactivity Unpublished toxicity data
BMS189453 Pan-RAR Not fully characterized Early lead compound Hepatic/testicular toxicity
LY2955303 Pan-RAR Not fully characterized Demonstrated in vitro efficacy Severe testicular toxicity
YCT529 RARα-selective RARα: <1 nM No reported toxicity; high selectivity Limited data on β/γ subtype interactions
ATRA Pan-RAR (agonist) 15 nM (α), 13 nM (β), 18 nM (γ) Natural ligand; therapeutic in leukemia Off-target effects via RXR pathways

Functional and Mechanistic Differences

  • IRX4310 vs. BMS189453/LY2955303 : Unlike IRX4310, BMS189453 and LY2955303 exhibit dose-limiting hepatic and testicular toxicity, which halted their clinical development . IRX4310’s safety profile remains underexplored but shows promise in preclinical osteogenesis models.
  • IRX4310 vs. YCT529 : YCT529, a modified BMS189453 derivative, achieves RARα selectivity, avoiding systemic toxicity. However, IRX4310’s pan-RAR inhibition may offer broader therapeutic utility in conditions like osteoporosis, where RARγ plays a dominant role .
  • IRX4310 vs. ATRA: ATRA activates RARs, impairing osteoblast differentiation, while IRX4310 antagonizes RARs, accelerating osteogenic precursor differentiation.

Research Findings and Clinical Implications

Preclinical Efficacy

  • Osteoblast Differentiation : IRX4310 enhances early osteogenic differentiation by suppressing RARγ-mediated upregulation of Sfrp4, a Wnt antagonist. This restores β-catenin signaling, critical for bone formation .
  • Adipogenesis Inhibition : IRX4310 reduces adipocyte differentiation in vitro, suggesting dual utility in metabolic syndrome and osteoporosis .

Limitations and Knowledge Gaps

  • Toxicity Data : The absence of published toxicity data for IRX4310 contrasts with well-documented risks of earlier analogues (e.g., BMS189453) .
  • In Vivo Specificity : While IRX4310 impairs radial bone growth in mice, its effects on cortical bone remain negligible, indicating pathway-specific actions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.